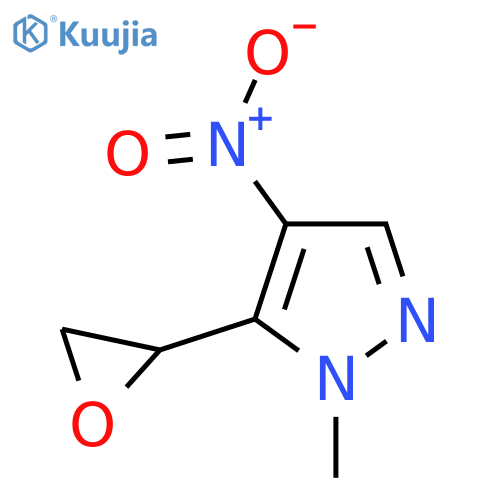

Cas no 2228551-55-9 (1-methyl-4-nitro-5-(oxiran-2-yl)-1H-pyrazole)

1-methyl-4-nitro-5-(oxiran-2-yl)-1H-pyrazole 化学的及び物理的性質

名前と識別子

-

- 1-methyl-4-nitro-5-(oxiran-2-yl)-1H-pyrazole

- EN300-1805923

- 2228551-55-9

-

- インチ: 1S/C6H7N3O3/c1-8-6(5-3-12-5)4(2-7-8)9(10)11/h2,5H,3H2,1H3

- InChIKey: IBSCBWDMJLRVHY-UHFFFAOYSA-N

- SMILES: O1CC1C1=C(C=NN1C)[N+](=O)[O-]

計算された属性

- 精确分子量: 169.04874109g/mol

- 同位素质量: 169.04874109g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 氢键受体数量: 4

- 重原子数量: 12

- 回転可能化学結合数: 1

- 複雑さ: 205

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- XLogP3: -0.4

- トポロジー分子極性表面積: 76.2Ų

1-methyl-4-nitro-5-(oxiran-2-yl)-1H-pyrazole Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1805923-10.0g |

1-methyl-4-nitro-5-(oxiran-2-yl)-1H-pyrazole |

2228551-55-9 | 10g |

$5037.0 | 2023-06-02 | ||

| Enamine | EN300-1805923-10g |

1-methyl-4-nitro-5-(oxiran-2-yl)-1H-pyrazole |

2228551-55-9 | 10g |

$5037.0 | 2023-09-19 | ||

| Enamine | EN300-1805923-0.1g |

1-methyl-4-nitro-5-(oxiran-2-yl)-1H-pyrazole |

2228551-55-9 | 0.1g |

$1031.0 | 2023-09-19 | ||

| Enamine | EN300-1805923-1.0g |

1-methyl-4-nitro-5-(oxiran-2-yl)-1H-pyrazole |

2228551-55-9 | 1g |

$1172.0 | 2023-06-02 | ||

| Enamine | EN300-1805923-2.5g |

1-methyl-4-nitro-5-(oxiran-2-yl)-1H-pyrazole |

2228551-55-9 | 2.5g |

$2295.0 | 2023-09-19 | ||

| Enamine | EN300-1805923-0.5g |

1-methyl-4-nitro-5-(oxiran-2-yl)-1H-pyrazole |

2228551-55-9 | 0.5g |

$1124.0 | 2023-09-19 | ||

| Enamine | EN300-1805923-0.05g |

1-methyl-4-nitro-5-(oxiran-2-yl)-1H-pyrazole |

2228551-55-9 | 0.05g |

$983.0 | 2023-09-19 | ||

| Enamine | EN300-1805923-0.25g |

1-methyl-4-nitro-5-(oxiran-2-yl)-1H-pyrazole |

2228551-55-9 | 0.25g |

$1078.0 | 2023-09-19 | ||

| Enamine | EN300-1805923-5.0g |

1-methyl-4-nitro-5-(oxiran-2-yl)-1H-pyrazole |

2228551-55-9 | 5g |

$3396.0 | 2023-06-02 | ||

| Enamine | EN300-1805923-1g |

1-methyl-4-nitro-5-(oxiran-2-yl)-1H-pyrazole |

2228551-55-9 | 1g |

$1172.0 | 2023-09-19 |

1-methyl-4-nitro-5-(oxiran-2-yl)-1H-pyrazole 関連文献

-

Safa Jamali,Mikio Yamanoi,João Maia Soft Matter, 2013,9, 1506-1515

-

Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876

-

Sherif Ashraf Fahmy,Fortuna Ponte,Iten M. Fawzy,Emilia Sicilia,Hassan Mohamed El-Said Azzazy RSC Adv., 2021,11, 24673-24680

-

Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729

-

Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244

-

6. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228

-

Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458

-

8. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225

-

Hui Liu,Rong Sheng Li Analyst, 2017,142, 4221-4227

-

10. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014

1-methyl-4-nitro-5-(oxiran-2-yl)-1H-pyrazoleに関する追加情報

Comprehensive Overview of 1-methyl-4-nitro-5-(oxiran-2-yl)-1H-pyrazole (CAS No. 2228551-55-9)

The compound 1-methyl-4-nitro-5-(oxiran-2-yl)-1H-pyrazole (CAS No. 2228551-55-9) is a highly specialized heterocyclic molecule that has garnered significant attention in recent years due to its unique structural features and potential applications in various fields. This nitro-substituted pyrazole derivative, featuring an epoxide (oxirane) functional group, represents a fascinating area of research for chemists and material scientists alike. Its molecular architecture combines the reactivity of both the pyrazole ring and the strained oxirane moiety, making it a valuable building block for more complex molecular systems.

Recent trends in organic synthesis have shown growing interest in epoxide-containing heterocycles, particularly in pharmaceutical research where such compounds serve as key intermediates. The presence of both nitro group and oxirane ring in this molecule offers multiple sites for chemical modification, a feature that has become increasingly important in drug discovery programs. Researchers are particularly interested in how the 1-methyl-4-nitro-pyrazole core interacts with biological systems, while the oxiran-2-yl substituent provides opportunities for ring-opening reactions that can lead to diverse derivatives.

From a synthetic chemistry perspective, the preparation of 1-methyl-4-nitro-5-(oxiran-2-yl)-1H-pyrazole involves careful optimization of reaction conditions. The introduction of the oxirane functionality typically requires controlled oxidation of corresponding alkenes or halohydrin precursors. Modern green chemistry approaches are being explored to develop more sustainable methods for synthesizing such epoxide-modified heterocycles, addressing current environmental concerns in chemical manufacturing.

The stability and reactivity profile of this compound make it particularly interesting for materials science applications. The nitro-pyrazole component contributes to thermal stability, while the oxirane ring offers cross-linking potential, properties that are valuable in the development of advanced polymeric materials. Recent studies have investigated its potential as a monomer or cross-linker in specialty polymers, where controlled ring-opening polymerization of the epoxide group can lead to materials with tailored properties.

Analytical characterization of CAS 2228551-55-9 typically involves a combination of techniques including NMR spectroscopy (both 1H and 13C), mass spectrometry, and infrared spectroscopy. The distinctive signals from the pyrazole protons, nitro group, and oxirane protons provide clear fingerprints for identification. X-ray crystallography has been employed to confirm the spatial arrangement of substituents around the pyrazole ring, revealing important structural information that influences reactivity.

In the context of current research trends, this compound has been examined for its potential in click chemistry applications. The combination of nitro group and oxirane functionality offers orthogonal reactivity that can be exploited in multi-component reactions. This aligns with the growing demand for efficient synthetic methodologies in both academic and industrial settings, where time- and atom-economy are paramount considerations.

Safety considerations for handling 1-methyl-4-nitro-5-(oxiran-2-yl)-1H-pyrazole follow standard laboratory protocols for nitro compounds and epoxides. While not classified as extremely hazardous, proper personal protective equipment including gloves and eye protection is recommended when working with this material. Storage typically involves protection from moisture and extreme temperatures to maintain the integrity of both the nitro group and oxirane ring.

The commercial availability of CAS 2228551-55-9 has increased in recent years to meet growing research demand. Suppliers typically offer this compound in various quantities, with purity levels suitable for different applications. Pricing reflects the specialized nature of this nitro-oxirane pyrazole derivative and the synthetic challenges involved in its production.

Future research directions for this compound likely include exploration of its biological activity profile, given the known pharmacological relevance of both nitro-heterocycles and epoxide-containing molecules. Additionally, its potential in materials science continues to be investigated, particularly in the development of smart materials and responsive polymers. The unique combination of functional groups in 1-methyl-4-nitro-5-(oxiran-2-yl)-1H-pyrazole ensures it will remain an important compound in chemical research for years to come.

2228551-55-9 (1-methyl-4-nitro-5-(oxiran-2-yl)-1H-pyrazole) Related Products

- 53826-12-3((Perfluorohexyl)acetic Acid)

- 1797957-50-6(1-(2-chlorophenyl)methyl-4-cyclopropyl-3-(furan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one)

- 2138278-23-4(Benzenesulfonamide, 6-bromo-3-chloro-2-fluoro-N-(1-methylethyl)-)

- 2171709-52-5(3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybutanoyl-1,3-thiazolidine-4-carboxylic acid)

- 2229596-81-8(2-1-(2-fluorophenyl)cyclopropyl-2-hydroxyacetic acid)

- 193217-39-9(tert-Butyl 4-benzoylpiperidine-1-carboxylate)

- 2228246-92-0(1-(1H-1,2,3,4-tetrazol-5-yl)cyclobutylmethanol)

- 1259060-15-5(2-(3-propyl-1,2,4-oxadiazol-5-yl)propanoic acid)

- 1040636-87-0(2,5-dimethoxy-N-[1-(oxolane-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]benzene-1-sulfonamide)

- 2034534-98-8(4-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carbonyl-7-phenyl-1lambda6,4-thiazepane-1,1-dione)